molecular formula C18H21N5S2 B11076178 3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11076178
M. Wt: 371.5 g/mol
InChI Key: YQMBTFGZMIKBJV-UHFFFAOYSA-N
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Description

3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its anticancer properties, particularly as a topoisomerase I inhibitor.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the piperazine ring, which enhances its solubility and bioavailability. Additionally, the specific substitution pattern on the thiazole and pyrimidine rings contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N5S2

Molecular Weight

371.5 g/mol

IUPAC Name

3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H21N5S2/c1-3-23-17-14(25-18(23)24)16(22-11-9-21(2)10-12-22)19-15(20-17)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

YQMBTFGZMIKBJV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCN(CC4)C)SC1=S

Origin of Product

United States

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